molecular formula C9H12BrN3O B14788244 2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide

2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide

Cat. No.: B14788244
M. Wt: 258.12 g/mol
InChI Key: NQQBZNAMHVAJCA-UHFFFAOYSA-N
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Description

2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C9H12BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide typically involves the reaction of 2-bromopyridine with an appropriate amine and a propanamide derivative. One common method involves the use of 2-bromopyridine-4-carboxaldehyde as a starting material, which is then reacted with an amine under reductive amination conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Scientific Research Applications

2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the amine and amide groups can form hydrogen bonds with the target, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide is unique due to the presence of both an amine and an amide group, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound in various fields of research and development.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide

InChI

InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-12-8(10)4-7/h2-4,6H,5,11H2,1H3,(H,13,14)

InChI Key

NQQBZNAMHVAJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)Br)N

Origin of Product

United States

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